molecular formula C5H9ClO2S B2809136 2-Cyclopropylethane-1-sulfonyl chloride CAS No. 1196155-54-0

2-Cyclopropylethane-1-sulfonyl chloride

Cat. No.: B2809136
CAS No.: 1196155-54-0
M. Wt: 168.64
InChI Key: QJVYBAAMABSOKJ-UHFFFAOYSA-N
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Description

2-Cyclopropylethane-1-sulfonyl chloride is an organic compound characterized by the presence of a cyclopropyl group attached to an ethane backbone, which is further bonded to a sulfonyl chloride group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropylethane-1-sulfonyl chloride typically involves the reaction of cyclopropylmethanol with chlorosulfonic acid. The reaction proceeds under controlled conditions to ensure the formation of the desired sulfonyl chloride derivative. The general reaction can be represented as follows:

[ \text{Cyclopropylmethanol} + \text{Chlorosulfonic acid} \rightarrow \text{this compound} + \text{Hydrogen chloride} ]

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process typically includes steps such as:

    Reaction Setup: Mixing cyclopropylmethanol and chlorosulfonic acid in a suitable solvent.

    Reaction Control: Maintaining the reaction temperature and monitoring the progress to ensure complete conversion.

    Purification: Isolating the product through techniques such as distillation or recrystallization to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropylethane-1-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of sulfonamide, sulfonate ester, or sulfonothioate derivatives.

    Reduction Reactions: The compound can be reduced to the corresponding sulfonyl hydride using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: Oxidation of the cyclopropyl group can lead to the formation of cyclopropyl ketones or carboxylic acids.

Common Reagents and Conditions

    Substitution: Reagents such as amines (e.g., aniline) or alcohols (e.g., methanol) in the presence of a base (e.g., triethylamine) are commonly used.

    Reduction: Lithium aluminum hydride in anhydrous ether is a typical reducing agent.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Major Products

    Sulfonamides: Formed by the reaction with amines.

    Sulfonate Esters: Formed by the reaction with alcohols.

    Sulfonothioates: Formed by the reaction with thiols.

Scientific Research Applications

2-Cyclopropylethane-1-sulfonyl chloride has several applications in scientific research:

    Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

    Medicinal Chemistry: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.

    Material Science: Utilized in the preparation of functionalized materials with specific properties.

    Biological Studies: Employed in the modification of biomolecules for studying biological pathways and interactions.

Mechanism of Action

The mechanism of action of 2-Cyclopropylethane-1-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations where the compound acts as an electrophilic reagent, facilitating the formation of new bonds and functional groups.

Comparison with Similar Compounds

Similar Compounds

    2-Chloroethanesulfonyl chloride: Similar structure but with a chloro group instead of a cyclopropyl group.

    Methanesulfonyl chloride: Contains a methyl group instead of a cyclopropyl group.

    Benzenesulfonyl chloride: Contains a phenyl group instead of a cyclopropyl group.

Uniqueness

2-Cyclopropylethane-1-sulfonyl chloride is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence the reactivity and selectivity of the compound in various chemical reactions, making it a valuable reagent in organic synthesis and medicinal chemistry.

Properties

IUPAC Name

2-cyclopropylethanesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9ClO2S/c6-9(7,8)4-3-5-1-2-5/h5H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJVYBAAMABSOKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CCS(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1196155-54-0
Record name 2-cyclopropylethane-1-sulfonyl chloride
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